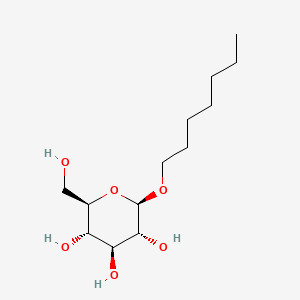

Heptyl beta-D-glucopyranoside

Description

BenchChem offers high-quality Heptyl beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Positioning Heptyl β-D-Glucopyranoside in the Researcher's Toolkit

An In-Depth Technical Guide to Heptyl β-D-Glucopyranoside: Properties, Applications, and Experimental Protocols

Heptyl β-D-glucopyranoside is a non-ionic detergent belonging to the alkyl polyglucoside (APG) family.[1] Its molecular structure, featuring a hydrophilic glucose headgroup and a seven-carbon hydrophobic heptyl tail, gives it amphiphilic properties that are highly valued in biochemical and pharmaceutical research.[1][2] Unlike ionic detergents, which can irreversibly denature proteins, the uncharged nature of heptyl β-D-glucopyranoside allows it to disrupt lipid bilayers and solubilize membrane proteins while often preserving their native structure and function.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of heptyl β-D-glucopyranoside. We will delve into its core physicochemical properties, explore its primary application in the challenging field of membrane protein science, and provide detailed, field-proven protocols to enable its effective use in the laboratory. The focus is not just on the "how," but the critical "why," empowering users to make informed decisions in experimental design.

Core Physicochemical and Micellar Properties

Understanding the fundamental properties of a detergent is paramount to its successful application. The behavior of heptyl β-D-glucopyranoside in aqueous solutions is dictated by a delicate balance between its hydrophobic and hydrophilic moieties, leading to the formation of micelles above a specific concentration.

Key Physicochemical Data

The essential properties of n-heptyl-β-D-glucopyranoside are summarized below. For context, comparative values for the closely related and widely used n-octyl-β-D-glucopyranoside are also provided.

| Property | n-Heptyl-β-D-glucopyranoside | n-Octyl-β-D-glucopyranoside (for comparison) | Source |

| Synonyms | n-Heptyl-beta-D-glucoside, HEPTG | Octyl glucoside, OG | [4][5] |

| Molecular Formula | C₁₃H₂₆O₆ | C₁₄H₂₈O₆ | [4][5] |

| Molecular Weight | 278.34 g/mol | 292.37 g/mol | [4][6] |

| Appearance | White powder or solid | White to off-white solid | [2][4] |

| Critical Micelle Concentration (CMC) | ~79 mM (0.019% w/v) | 20-25 mM (0.53% w/v) | [7][8][9] |

| Aggregation Number (Nagg) | Data not readily available | 27 - 100 | [7][10] |

| Micellar Molecular Weight | Data not readily available | 8,000 - 29,000 g/mol | [7][10] |

| Solubility | ≥ 20% in water at 20°C | Soluble in water | [8] |

| Storage Temperature | 0-8 °C | Room Temperature | [4] |

The Critical Micelle Concentration (CMC): The Key to Solubilization

The Critical Micelle Concentration (CMC) is the concentration at which individual detergent monomers begin to self-assemble into ordered spherical structures called micelles.[1][11] Below the CMC, the detergent exists primarily as monomers. Above the CMC, the solution contains both monomers and micelles in a dynamic equilibrium.[1]

Causality in Application: Effective solubilization of integral membrane proteins requires the detergent concentration to be significantly above the CMC.[3] This ensures a sufficient population of micelles is available to encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the native lipid bilayer into a soluble protein-detergent complex.

Heptyl β-D-glucopyranoside's relatively high CMC (~79 mM) is a defining characteristic.[3][7] This property can be advantageous in specific applications, such as protein reconstitution into liposomes or nanodiscs.[12][13] A higher CMC facilitates the rapid removal of the detergent by methods like dialysis or diafiltration, allowing the solubilized protein to insert into an artificial lipid environment.[12][13]

Primary Application: The Solubilization and Study of Membrane Proteins

Membrane proteins represent a significant portion of the proteome and are the targets for over 60% of modern therapeutic drugs.[14][15] However, their hydrophobic nature makes them notoriously difficult to study.[14][15] Non-ionic detergents like heptyl β-D-glucopyranoside are indispensable tools for overcoming this challenge.[3][8]

Mechanism of Solubilization

The process involves the detergent partitioning into the cell membrane, disrupting the lipid bilayer, and forming mixed micelles containing lipids, protein, and detergent. As the detergent concentration increases, the membrane is progressively saturated, leading to the formation of individual protein-detergent complexes and lipid-detergent micelles.

Advantages in Structural Biology

Heptyl β-D-glucopyranoside is particularly useful for preparing membrane protein samples for high-resolution structural analysis techniques like single-particle cryo-electron microscopy (cryo-EM).[12] Its ability to form stable and monodisperse protein-detergent complexes is a critical prerequisite for obtaining high-quality data.[12] While its shorter alkyl chain compared to the more common octyl glucoside results in a higher CMC and potentially smaller micelles, this can be beneficial for certain proteins where finer control over the solubilization process is needed.[3][12]

For protein crystallization, selecting the optimal detergent and its concentration is a critical parameter that can influence crystal nucleation and growth.[16] While less common than DDM or octyl glucoside, heptyl β-D-glucopyranoside provides another variable to screen for producing diffraction-quality crystals.[9]

Experimental Protocols

The following protocols are designed to be self-validating by explaining the principles behind each step. They should be adapted based on the specific protein and experimental context.

Protocol 1: Determination of the Critical Micelle Concentration (CMC)

This protocol outlines the measurement of CMC using the Wilhelmy plate method, which measures changes in surface tension.

Principle: Surfactant monomers preferentially accumulate at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[1][11]

Materials:

-

Heptyl β-D-glucopyranoside

-

High-purity water

-

Tensiometer with a Wilhelmy plate (platinum)

-

Thermostated sample holder

-

Precision balance and glassware

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of heptyl β-D-glucopyranoside (e.g., 200 mM) in high-purity water. Ensure it is fully dissolved.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range well above and below the expected CMC of ~79 mM (e.g., from 1 mM to 150 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the Wilhelmy plate with a flame or appropriate solvent to ensure complete wetting.

-

Temperature Control: Set the thermostated sample holder to the desired experimental temperature (e.g., 25°C) and allow the system to equilibrate.[1]

-

Measurement:

-

Begin with the most dilute sample.

-

Place the sample in the holder and allow it to reach thermal equilibrium.

-

Measure the surface tension using the Wilhelmy plate method.

-

Repeat the measurement for each dilution, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the heptyl β-D-glucopyranoside concentration.

-

The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.

-

Protocol 2: Solubilization of Integral Membrane Proteins from Cultured Cells

Principle: This protocol first isolates the membrane fraction from other cellular components via differential centrifugation. The membrane proteins are then selectively extracted from the lipid bilayer using heptyl β-D-glucopyranoside at a concentration exceeding its CMC.[14]

Materials:

-

Cell pellet (e.g., 0.2-1 x 10⁸ cells)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, with freshly added protease inhibitors)

-

Solubilization Buffer (Homogenization Buffer containing heptyl β-D-glucopyranoside at 2-4x its CMC, e.g., 160-320 mM)

-

Dounce homogenizer or similar mechanical disruption device

-

Microcentrifuge and ultracentrifuge

Methodology:

-

Cell Washing: Resuspend the cell pellet in ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate and discard the supernatant. Repeat once.[14]

-

Homogenization: Resuspend the washed cell pellet in 2 mL of ice-cold Homogenization Buffer. Homogenize the cells on ice using a Dounce homogenizer until >95% lysis is observed by microscopy.[14]

-

Removal of Debris: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and debris. Carefully transfer the supernatant to a fresh tube.[14]

-

Membrane Fraction Isolation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The resulting pellet contains the total membrane fraction, and the supernatant contains the cytosolic fraction.[14]

-

Membrane Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Homogenization Buffer to wash away residual cytosolic proteins. Repeat the ultracentrifugation step (100,000 x g for 1 hour).

-

Solubilization: Discard the supernatant. Resuspend the final membrane pellet in an appropriate volume of Solubilization Buffer. The final protein-to-detergent ratio is critical and may require optimization (typically start with a detergent-to-protein mass ratio of 4:1 to 10:1).

-

Incubation: Incubate the suspension for 30-60 minutes at 4°C with gentle, end-over-end rotation to allow for efficient solubilization.

-

Clarification: Centrifuge at 100,000 x g for 30-45 minutes at 4°C to pellet any unsolubilized material and protein aggregates.

-

Collection: Carefully collect the supernatant. This fraction contains the solubilized membrane proteins in protein-detergent complexes, ready for downstream applications like affinity chromatography or cryo-EM.

Conclusion and Field-Proven Insights

Heptyl β-D-glucopyranoside is a versatile and effective non-ionic detergent that serves as a valuable alternative to more common options like octyl glucoside and DDM. Its distinct physicochemical profile, particularly its high CMC, makes it uniquely suited for applications requiring controlled solubilization and efficient detergent removal. While specific parameters such as aggregation number are not well-documented, its performance can be empirically optimized for a wide range of membrane proteins. By understanding the fundamental principles of micellization and applying systematic protocols, researchers can successfully leverage the properties of heptyl β-D-glucopyranoside to advance the study of challenging membrane protein targets in both basic science and drug discovery.

References

- BenchChem. (2025). Temperature Dependence of Heptyl D-glucoside Critical Micelle Concentration (CMC): A Technical Guide. BenchChem Technical Guides.

- BenchChem. (2025). Application Note & Protocol: Preparing Protein Samples with Heptyl β-D-Glucoside for Cryo-EM.

- Chem-Impex. (n.d.). Heptyl-β-D-glucopyranoside.

- BenchChem. (2025). Heptyl D-Glucoside Micelles: A Technical Guide to Aggregation Number and Size. BenchChem Technical Guides.

- Shimamoto, T., Saito, S., & Tsuchiya, T. (1985). Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins. Journal of Biochemistry, 97(6), 1807-10.

- Santa Cruz Biotechnology. (n.d.). n-Heptyl-β-D-glucopyranoside. Santa Cruz Biotechnology, Inc.

- National Center for Biotechnology Information. (n.d.). Heptyl glucoside.

- CymitQuimica. (n.d.). CAS 78617-12-6: heptyl-beta-D-glucopyranoside. CymitQuimica.

- Creative Biolabs. (n.d.). n-Heptyl-β-D-Glucopyranoside.

- Sigma-Aldrich. (n.d.). n-Heptyl-β-D-glucopyranoside. Merck KGaA.

- O'Connell, J. D., Miercke, L. J. W., & Stroud, R. M. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research.

- Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol.

- Unnamed Manufacturer. (n.d.). The Role of n-Octyl-β-D-glucopyranoside in Membrane Protein Reconstitution.

- BenchChem. (2025). Troubleshooting low yield in membrane protein extraction with Heptyl D-glucoside. BenchChem Troubleshooting Guides.

- Sigma-Aldrich. (n.d.).

- Wikipedia. (n.d.). Critical micelle concentration.

- Chae, P. S., et al. (2012).

- Lorber, B., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Biomembranes.

- Tamm Laboratory. (n.d.). Membrane Proteins. University of Virginia School of Medicine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 78617-12-6: heptyl-beta-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Heptyl glucoside | C13H26O6 | CID 448173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Membrane Proteins - Tamm Lab [med.virginia.edu]

- 16. hamptonresearch.com [hamptonresearch.com]

An In-Depth Technical Guide to Heptyl beta-D-Glucopyranoside: Properties, Applications, and Protocols for Membrane Protein Research

Introduction

Heptyl beta-D-glucopyranoside is a non-ionic detergent that has carved a niche in the realm of membrane biochemistry.[1][2] As a member of the alkyl glucoside family, it offers a gentle yet effective means of disrupting biological membranes to solubilize integral membrane proteins, a notoriously challenging class of molecules to study.[2] This guide provides a comprehensive overview of heptyl beta-D-glucopyranoside, from its fundamental physicochemical properties to its practical applications in the laboratory. Designed for researchers, scientists, and professionals in drug development, this document aims to serve as a practical resource for harnessing the full potential of this versatile detergent.

Physicochemical Properties of Heptyl beta-D-Glucopyranoside

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical characteristics. Heptyl beta-D-glucopyranoside possesses a unique combination of a hydrophilic glucose headgroup and a seven-carbon hydrophobic alkyl tail. This amphipathic nature governs its behavior in aqueous solutions, most notably its self-assembly into micelles above a certain concentration.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 78617-12-6 | [3] |

| Molecular Weight | 278.34 g/mol | [3] |

| Molecular Formula | C₁₃H₂₆O₆ | [3] |

| Appearance | White to off-white solid or powder | |

| Critical Micelle Concentration (CMC) | Approximately 79 mM | [2][4][5] |

| Solubility | Soluble in polar solvents like water and alcohol | |

| Aggregation Number | Data not readily available. For the closely related n-octyl-β-D-glucopyranoside, the aggregation number ranges from 27 to 100. | [5] |

The relatively high Critical Micelle Concentration (CMC) of heptyl beta-D-glucopyranoside is a significant feature. Detergents with high CMCs are generally easier to remove by dialysis, which is a crucial step in the reconstitution of membrane proteins into artificial lipid bilayers for functional studies.[6]

Mechanism of Membrane Protein Solubilization

The primary function of heptyl beta-D-glucopyranoside in this context is to transition a membrane protein from its native lipid bilayer environment into a soluble, stable state in an aqueous buffer. This process, known as solubilization, occurs in a stepwise manner.

Caption: Mechanism of membrane protein solubilization by detergents.

At concentrations below the CMC, detergent monomers partition into the lipid bilayer. As the concentration increases and surpasses the CMC, the detergent molecules begin to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic exterior. These micelles integrate with the lipid bilayer, forming mixed lipid-detergent micelles. This disrupts the integrity of the membrane, leading to the extraction of the membrane protein, which is then encapsulated within a detergent micelle, forming a soluble protein-detergent complex.[7] The non-ionic nature of heptyl beta-D-glucopyranoside helps to preserve the native structure and function of the solubilized protein.[2]

Applications in Research and Drug Development

Heptyl beta-D-glucopyranoside is a valuable tool in a variety of research applications, particularly in the study of membrane proteins.

-

Solubilization and Purification of Membrane Proteins: Its primary application is the extraction and purification of integral membrane proteins from biological membranes.[8] Its effectiveness has been demonstrated for a range of membrane proteins.

-

Structural Biology: The formation of stable and homogenous protein-detergent complexes is a prerequisite for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[6]

-

Functional Reconstitution: After purification, membrane proteins can be reconstituted into artificial lipid environments, such as liposomes, to study their function in a controlled setting. The high CMC of heptyl beta-D-glucopyranoside facilitates its removal, which is essential for successful reconstitution.[8]

-

In Vitro Assays: Solubilized membrane proteins can be used in a variety of in vitro assays to study their enzymatic activity, binding kinetics, and interactions with other molecules.

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general framework for the solubilization of membrane proteins using heptyl beta-D-glucopyranoside. It is important to note that optimal conditions will vary depending on the specific protein of interest.

Caption: Workflow for membrane protein solubilization.

Materials:

-

Isolated cell membranes containing the target protein

-

Heptyl beta-D-glucopyranoside

-

Solubilization buffer (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentration

-

Protease inhibitors

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Preparation of Solubilization Buffer: Prepare a suitable buffer containing protease inhibitors. The choice of buffer, pH, and salt concentration should be optimized for the stability of the target protein.

-

Resuspension of Membranes: Resuspend the isolated membranes in the solubilization buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Detergent Addition: Add heptyl beta-D-glucopyranoside to the membrane suspension. The final concentration should be well above its CMC (79 mM). A common starting point is 1-2% (w/v).

-

Incubation: Incubate the mixture with gentle agitation (e.g., on an end-over-end rotator) for 1-2 hours at 4°C. The optimal incubation time and temperature may need to be determined empirically.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized membrane fragments and other insoluble material.

-

Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in complex with the detergent. This fraction is now ready for downstream purification steps.

Comparison with Other Non-Ionic Detergents

The choice of detergent is a critical parameter in membrane protein research. Below is a comparison of heptyl beta-D-glucopyranoside with two other commonly used non-ionic detergents, octyl beta-D-glucopyranoside and dodecyl beta-D-maltoside.

| Feature | Heptyl beta-D-glucopyranoside | Octyl beta-D-glucopyranoside | n-Dodecyl-β-D-Maltopyranoside (DDM) |

| Alkyl Chain Length | 7 carbons | 8 carbons | 12 carbons |

| CMC | ~79 mM[2][4][5] | ~20-25 mM[5] | ~0.17 mM[9] |

| Micelle Size | Generally smaller | Intermediate | Generally larger |

| Gentleness | Generally considered mild | Can be harsher for some proteins[9] | Generally considered very mild |

| Dialysis Removal | Easier | Relatively easy | More difficult |

Heptyl beta-D-glucopyranoside, with its shorter alkyl chain, has a higher CMC and typically forms smaller micelles compared to octyl glucoside and DDM.[2] This can be advantageous for certain applications where easier removal of the detergent is desired. However, for some sensitive proteins, the gentler nature of DDM with its lower CMC might be preferable.[9] The choice ultimately depends on the specific characteristics of the membrane protein under investigation.

Safety and Handling

Heptyl beta-D-glucopyranoside should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and eye protection.[4] In case of contact with skin or eyes, rinse thoroughly with water.[10] If inhaled, move to fresh air.[10] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[10]

Conclusion

Heptyl beta-D-glucopyranoside is a valuable and versatile non-ionic detergent for the solubilization and study of membrane proteins. Its well-defined physicochemical properties, particularly its high CMC, make it a useful tool for a variety of applications in academic research and drug development. By understanding its mechanism of action and following optimized protocols, researchers can effectively utilize this detergent to unlock the secrets of membrane protein structure and function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 8. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to n-Heptyl-β-D-glucopyranoside: Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane protein research and drug development, the choice of a solubilizing agent is paramount. A well-chosen detergent can mean the difference between a functional, structurally intact protein and a denatured, aggregated mass. Among the arsenal of non-ionic detergents, n-Heptyl-β-D-glucopyranoside has carved out a significant niche. This technical guide provides a comprehensive overview of this versatile surfactant, delving into its chemical identity, structural features, and critical properties that make it a valuable tool for scientists. We will explore its applications, particularly in the solubilization of membrane proteins, and provide a detailed, self-validating protocol for its use.

Chemical Identity and Synonyms

n-Heptyl-β-D-glucopyranoside is a non-ionic detergent belonging to the alkyl glucoside family. Its defining characteristic is the presence of a hydrophilic glucose headgroup and a hydrophobic seven-carbon alkyl chain (heptyl group). This amphipathic nature is the basis of its surfactant properties.

Due to its widespread use in various scientific and commercial applications, n-Heptyl-β-D-glucopyranoside is known by a variety of names. A comprehensive understanding of these synonyms is crucial for literature searches and product sourcing.

Common Synonyms:

-

Heptyl glucoside[1]

-

n-Heptyl beta-D-glucopyranoside[1]

-

Heptyl beta-D-glucoside[1]

-

1-Heptyl beta-D-glucoside[1]

-

beta-D-Glucopyranoside, heptyl[1]

-

(2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1]

-

HEPTYL-BETA-D-GLUCOPYRANOSIDE[1]

-

N-HEPTYL-BETA-D-GLC[2]

-

HeptG[3]

Chemical Structure and Properties

The precise arrangement of atoms in n-Heptyl-β-D-glucopyranoside dictates its behavior in aqueous solutions and its interaction with biomolecules.

Chemical Structure:

The structure consists of a pyranose ring (the glucopyranoside head) with a heptyl chain attached via a β-glycosidic bond. This stereochemistry is critical for its properties.

Caption: Workflow for membrane protein solubilization.

Materials:

-

Isolated cell membranes containing the target protein.

-

n-Heptyl-β-D-glucopyranoside (high purity).

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

-

Ultracentrifuge.

-

Protein assay reagents (e.g., BCA or Bradford).

-

SDS-PAGE and Western blotting reagents.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Start with a well-characterized preparation of isolated cell membranes. The concentration of the total membrane protein should be determined accurately.

-

-

Detergent Screening (Titration):

-

Causality: The optimal detergent-to-protein ratio is critical and protein-specific. A titration experiment is essential to determine the minimal concentration of n-Heptyl-β-D-glucopyranoside required for efficient solubilization without causing protein denaturation.

-

Procedure:

-

Aliquot the membrane suspension into several microcentrifuge tubes.

-

To each tube, add increasing concentrations of n-Heptyl-β-D-glucopyranoside (e.g., from 0.5x CMC to 10x CMC). Ensure the final volume and membrane protein concentration are consistent across all tubes.

-

Incubate the samples with gentle agitation for 1-4 hours at 4°C.

-

-

-

Separation of Solubilized and Insoluble Fractions:

-

Causality: Ultracentrifugation is used to pellet the unsolubilized membrane fragments, leaving the solubilized protein-detergent complexes in the supernatant.

-

Procedure:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Carefully collect the supernatant (solubilized fraction) without disturbing the pellet (unsolubilized fraction).

-

-

-

Analysis of Solubilization Efficiency (Self-Validation):

-

Causality: This step is crucial to validate the success of the solubilization. By analyzing both the supernatant and the pellet, you can quantify the efficiency of the extraction.

-

Procedure:

-

Determine the protein concentration in both the supernatant and the resuspended pellet.

-

Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein. This will allow you to visualize the distribution of the target protein between the solubilized and insoluble fractions.

-

The optimal concentration of n-Heptyl-β-D-glucopyranoside is the lowest concentration that results in the maximal amount of the target protein in the supernatant with minimal aggregation or degradation.

-

-

-

Downstream Applications:

-

Once the optimal solubilization conditions are established, the solubilized protein can be used for various downstream applications, such as affinity chromatography, size-exclusion chromatography, functional assays, or structural studies. Remember to include n-Heptyl-β-D-glucopyranoside in all buffers at a concentration above its CMC to maintain the solubility of the protein.

-

Conclusion

n-Heptyl-β-D-glucopyranoside is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical structure and physicochemical properties, particularly its high CMC, make it an excellent choice for the gentle and efficient solubilization of membrane proteins. By understanding the principles behind its use and employing a systematic and self-validating experimental approach, scientists can harness the full potential of this valuable detergent to advance their research and development goals.

References

- BenchChem. (n.d.). Temperature Dependence of Heptyl D-glucoside Critical Micelle Concentration (CMC): A Technical Guide.

- BenchChem. (n.d.). Heptyl D-Glucoside Micelles: A Technical Guide to Aggregation Number and Size.

-

PubChem. (n.d.). Heptyl glucoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). n-Heptyl-β-D-Glucopyranoside. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Critical Micelle Concentration of Heptyl β-D-glucopyranoside

Foreword

In the landscape of biochemical and pharmaceutical sciences, the precise manipulation of molecular assemblies is paramount. Among the arsenal of tools available, non-ionic surfactants play a pivotal role, particularly in the solubilization and stabilization of membrane proteins and the formulation of drug delivery systems. Heptyl β-D-glucopyranoside, a member of the alkyl polyglucoside family, has emerged as a valuable surfactant due to its gentle action and well-defined physicochemical properties.[1] Central to its effective application is a thorough understanding of its Critical Micelle Concentration (CMC). This guide provides a comprehensive exploration of the CMC of Heptyl β-D-glucopyranoside, from its theoretical underpinnings to practical determination and critical applications, tailored for researchers, scientists, and drug development professionals.

Introduction to Heptyl β-D-glucopyranoside and the Concept of Critical Micelle Concentration

Heptyl β-D-glucopyranoside is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. Its structure consists of a hydrophilic glucose headgroup and a hydrophobic seven-carbon alkyl (heptyl) tail.[2] This dual nature drives its self-assembly in aqueous solutions. At low concentrations, Heptyl β-D-glucopyranoside exists as individual molecules (monomers). However, as the concentration increases, a point is reached where the hydrophobic tails of the monomers begin to associate to minimize their contact with water, forming spherical aggregates known as micelles. This spontaneous self-assembly is a thermodynamically favorable process.[3]

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the formation of micelles begins.[2] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.[2] The CMC is a critical parameter as it dictates the concentration at which the surfactant becomes effective for applications such as solubilizing hydrophobic molecules or membrane proteins.[4]

Reported CMC Values for Heptyl β-D-glucopyranoside

The experimentally determined CMC of Heptyl β-D-glucopyranoside can vary depending on the method of determination, temperature, and the purity of the surfactant. It is crucial for researchers to be aware of these potential variations when designing experiments.

| Reported CMC (mM) | Comments | Source(s) |

| ~70 mM | In water. | Anatrace[5], Glycon Biochemicals[6] |

| 79 mM | In water. | Sigma-Aldrich, Benchchem[4] |

| 0.019 (Unit likely a typo) | In water. This value is anomalously low and may be a misprint in the source documentation. | Creative Biolabs[7] |

Note: The significant discrepancy in the value from Creative Biolabs suggests a potential typographical error in their documentation, and researchers should approach this value with caution.

Factors Influencing the CMC of Heptyl β-D-glucopyranoside

The CMC is not an immutable constant but is influenced by several physicochemical factors:

-

Temperature: For many non-ionic surfactants, the relationship between CMC and temperature is U-shaped. Initially, an increase in temperature can lead to a decrease in the CMC. As the temperature continues to rise, dehydration of the hydrophilic headgroups can occur, making micellization less favorable and thus increasing the CMC.[2]

-

Presence of Electrolytes: While the effect is more pronounced for ionic surfactants, high concentrations of salts can have a minor influence on the CMC of non-ionic surfactants by altering the structure of water and the hydration of the hydrophilic headgroup.

-

Purity of the Surfactant: The presence of impurities, such as shorter or longer chain alkyl glucosides, can affect the measured CMC. More hydrophobic impurities can lower the apparent CMC.

-

pH: For non-ionic surfactants like Heptyl β-D-glucopyranoside, pH generally has a minimal effect on the CMC as the headgroup does not ionize.

Methodologies for Determining the CMC

Several robust techniques are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation.

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC. As surfactant monomers are added to an aqueous solution, they accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[2]

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of Heptyl β-D-glucopyranoside in high-purity water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 200 mM).

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the system reaches equilibrium before each measurement.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the Heptyl β-D-glucopyranoside concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon micelle formation or dissociation. In a typical experiment, a concentrated solution of the surfactant (well above its CMC) is titrated into a buffer solution. Initially, the injected micelles dissociate into monomers, a process that is accompanied by a characteristic enthalpy change. As the concentration in the cell approaches the CMC, the magnitude of this heat change per injection decreases. The inflection point of the resulting titration curve corresponds to the CMC.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of Heptyl β-D-glucopyranoside in the desired buffer (e.g., 10-20 times the expected CMC).

-

Fill the ITC sample cell with the same buffer.

-

Ensure both the syringe and cell solutions are thoroughly degassed.

-

-

Instrumentation:

-

Set the desired temperature for the experiment in the ITC instrument and allow it to equilibrate.

-

-

Titration:

-

Perform a series of small, sequential injections of the concentrated surfactant solution from the syringe into the sample cell.

-

The instrument records the heat flow associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to determine the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Applications in Research and Drug Development

A precise understanding of the CMC of Heptyl β-D-glucopyranoside is not merely an academic exercise; it is fundamental to its successful application.

Solubilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. To extract them from the lipid bilayer and maintain their native structure and function, detergents are indispensable. [8]The solubilization process is critically dependent on the detergent concentration relative to its CMC.

-

Below the CMC: The surfactant exists as monomers and is ineffective at disrupting the lipid bilayer to solubilize integral membrane proteins.

-

At or Above the CMC: The formation of micelles provides a hydrophobic environment that can encapsulate the transmembrane domains of the protein, effectively shielding them from the aqueous solvent. A working concentration of 2-3 times the CMC is often a good starting point for optimizing solubilization. The relatively high CMC of Heptyl β-D-glucopyranoside is advantageous as it allows for easy removal of the detergent by dialysis during reconstitution experiments. [4]

Drug Formulation and Delivery

Alkyl polyglucosides are increasingly being explored as excipients in pharmaceutical formulations due to their biodegradability and low toxicity. [9][10]The CMC is a key parameter in the design of drug delivery systems.

-

Solubilization of Poorly Soluble Drugs: Many promising drug candidates exhibit poor aqueous solubility, which limits their bioavailability. Surfactant micelles can act as nanocarriers, sequestering the hydrophobic drug molecules within their cores and thereby increasing their apparent solubility in aqueous formulations. [1]Formulations must be designed with surfactant concentrations above the CMC to ensure the presence of these drug-carrying micelles.

-

Formation of Nanoemulsions and Nanoparticles: Heptyl β-D-glucopyranoside can be used as a stabilizer in the formation of nanoemulsions and polymeric nanoparticles for targeted drug delivery. [11][12]The concentration of the surfactant relative to its CMC influences the droplet or particle size and the stability of the formulation.

Conclusion

The Critical Micelle Concentration is a cornerstone property of Heptyl β-D-glucopyranoside, governing its behavior and efficacy in a multitude of scientific applications. As we have detailed, the determination of the CMC is not a one-size-fits-all process; the choice of methodology and careful consideration of experimental variables are crucial for obtaining accurate and reproducible results. For the researcher, scientist, or drug development professional, a deep understanding of the CMC is not just about a number—it is about wielding a powerful tool for the manipulation and study of complex biological systems and the creation of effective therapeutic formulations.

References

-

Bai, L., et al. (2024). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. RSC Sustainability. Retrieved from [Link]

- Pantelić, I., & Lukić, M. (Eds.). (2014). Alkyl Polyglucosides: From Natural-Origin Surfactants to Prospective Delivery Systems. Elsevier.

- Shchekin, A. K., & Rusanov, A. I. (2000). Thermodynamic and Kinetic Foundations of the Theory of Micellization: 1. General Aspects. Colloid Journal, 62(2), 167-171.

- JETIR. (2018). THERMODYNAMICS OF MICELLIZATION: AN UNDERGRADUATE STUDY.

- da Rocha, S. R. P., et al. (2015). molecular thermodynamics of micellization: micelle size distributions and geometry transitions. Brazilian Journal of Chemical Engineering, 32(4).

- Patel, R. R., & Patel, M. R. (2008). Evaluation of alkyl polyglucoside as an alternative surfactant in the preparation of peptide-loaded nanoparticles. AAPS PharmSciTech, 9(2), 517–523.

- Shchekin, A. K., et al. (2001). Thermodynamic and Kinetic Foundations of the Micellization Theory: 5. Hierarchy of Kinetic Times. Colloid Journal, 63(2), 246-254.

-

Creative Biolabs. (n.d.). n-Heptyl-β-D-Glucopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of alkyl polyglucoside as an alternative surfactant in the preparation of peptide-loaded nanoparticles. Retrieved from [Link]

- Seddon, A. M., et al. (2004). Membrane protein solubilization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.

-

ResearchGate. (n.d.). (PDF) Membrane Protein Solubilization. Retrieved from [Link]

- Link, A. J. (2008). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. Methods in Molecular Biology, 424, 329-342.

-

Glycon Biochemicals GmbH. (n.d.). n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified. Retrieved from [Link]

-

ResearchGate. (n.d.). Interfacial Behavior of n-Octyl β-d-Glucopyranoside Compared to That of a Technical Mixture Consisting of Octyl Glucosides. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Anatrace.com [anatrace.com]

- 6. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06961K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of alkyl polyglucoside as an alternative surfactant in the preparation of peptide-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Heptyl β-D-glucopyranoside Surfactant Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl β-D-glucopyranoside is a non-ionic surfactant that has become an invaluable tool in the fields of biochemistry and drug development, particularly for the study of membrane proteins.[1] Its utility stems from its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic heptyl tail.[2] This structure allows it to solubilize membrane proteins from the lipid bilayer while often preserving their native structure and function, a critical requirement for meaningful downstream analysis.[3][4] This guide provides a comprehensive overview of its classification, properties, and applications, with a focus on the scientific principles that underpin its use.

Classification and Physicochemical Properties

Heptyl β-D-glucopyranoside belongs to the alkyl glucopyranoside family of non-ionic detergents.[2][5] The defining feature of this class of surfactants is the uncharged nature of their hydrophilic headgroups.[6][7] This characteristic makes them milder and less denaturing than their ionic counterparts, which is a significant advantage when working with delicate protein structures.[3]

The behavior and efficacy of heptyl β-D-glucopyranoside are governed by its physicochemical properties, which are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₆ | [8][9] |

| Molecular Weight | 278.34 g/mol | [8][10] |

| Appearance | White powder | [8] |

| Critical Micelle Concentration (CMC) | ~79 mM | [4][10] |

| Solubility | ≥ 20% in water at 20°C | [11] |

The Critical Micelle Concentration (CMC) is a particularly important parameter. It represents the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger structures called micelles.[2] For effective solubilization of membrane proteins, the concentration of heptyl β-D-glucopyranoside must be above its CMC.[4]

Mechanism of Action in Membrane Protein Solubilization

The primary application of heptyl β-D-glucopyranoside is the extraction and solubilization of membrane proteins.[1][11] The process begins with the insertion of the surfactant's hydrophobic heptyl tails into the lipid bilayer of the cell membrane. As the concentration of the surfactant increases beyond the CMC, the lipid bilayer is disrupted, and the membrane proteins are encapsulated within the micelles formed by the surfactant molecules. This effectively transfers the protein from its native lipid environment into a soluble, micellar state.

Caption: Solubilization of a membrane protein by heptyl β-D-glucopyranoside.

Experimental Protocol: A Self-Validating System for Membrane Protein Extraction

The following protocol provides a robust workflow for the solubilization of membrane proteins using heptyl β-D-glucopyranoside. It incorporates self-validating steps to ensure the quality and integrity of the final protein preparation.

I. Materials

-

Cell pellet expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing a specific concentration of heptyl β-D-glucopyranoside)

-

Ultracentrifuge

II. Workflow

Caption: Experimental workflow for membrane protein extraction and validation.

III. Detailed Methodology

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

-

Membrane Isolation: Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant and then pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Solubilization: Carefully resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of heptyl β-D-glucopyranoside should be determined empirically but is typically in the range of 1-2% (w/v), which is well above the CMC.

-

Incubation: Gently mix the suspension (e.g., on a rotator) for 1-2 hours at 4°C to allow for efficient solubilization.

-

Clarification: Separate the solubilized proteins from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the solubilized membrane protein.

IV. Trustworthiness through Self-Validation

-

SDS-PAGE and Western Blotting: Analyze samples from the total membrane fraction, the solubilized supernatant, and the insoluble pellet. A successful solubilization will show a significant enrichment of the target protein in the supernatant fraction.

-

Functional Assays: If the target protein has a known function (e.g., enzymatic activity, ligand binding), perform an assay on the solubilized fraction to confirm that the protein has retained its biological activity.

Field-Proven Insights and Causality

The choice of heptyl β-D-glucopyranoside over other detergents is often driven by its specific properties. For example, its shorter alkyl chain compared to the more commonly used octyl β-D-glucoside results in a higher CMC and the formation of smaller micelles.[4] This can be advantageous for certain proteins and for downstream applications such as cryo-electron microscopy (cryo-EM) where precise control over the protein-detergent complex is crucial.[12] Furthermore, the non-ionic nature of heptyl β-D-glucopyranoside makes it compatible with techniques like ion-exchange chromatography.[4]

Conclusion

Heptyl β-D-glucopyranoside is a versatile and effective non-ionic surfactant for the study of membrane proteins. Its classification is based on its uncharged, glucose-based headgroup, which imparts a mildness that is essential for preserving protein integrity. A thorough understanding of its physicochemical properties, particularly its CMC, is critical for designing effective solubilization protocols. By employing a self-validating experimental approach, researchers can confidently utilize heptyl β-D-glucopyranoside to unlock the secrets of membrane protein structure and function, thereby advancing the frontiers of biological research and drug discovery.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. glycodepot.com [glycodepot.com]

- 6. agscientific.com [agscientific.com]

- 7. Membrane Protein Detergents and Reagents - Amerigo Scientific [amerigoscientific.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Heptyl D-glucoside | C13H26O6 | CID 113557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

Heptyl β-D-Glucopyranoside: A Senior Application Scientist's In-Depth Guide to Solubility and Micellar Properties for Advanced Research

In the intricate world of membrane protein research and advanced drug formulation, the choice of a solubilizing agent is paramount. Among the class of non-ionic detergents, Heptyl β-D-Glucopyranoside has emerged as a versatile and effective tool. This technical guide provides an in-depth exploration of its solubility characteristics in aqueous systems and biological buffers, its micellar properties, and practical guidance for its application in the laboratory. Drawing upon field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this valuable biochemical reagent.

Understanding the Molecular Blueprint: Physicochemical Properties

Heptyl β-D-glucopyranoside is a non-ionic detergent characterized by a hydrophilic glucose head group and a seven-carbon hydrophobic alkyl tail. This amphipathic nature is the cornerstone of its utility, enabling it to interact with both polar and non-polar environments. A comprehensive understanding of its physicochemical properties is the foundation for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₆ | [1][2] |

| Molecular Weight | 278.34 g/mol | [1][3] |

| CAS Number | 78617-12-6 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | ≥ 20% (w/v) at 20°C | [4] |

| Critical Micelle Concentration (CMC) | ~70-79 mM in water | [5][6] |

| Aggregation Number | Data not widely available; inferred to be smaller than octyl glucoside | [5][7] |

| Micelle Molecular Weight | Data not widely available; inferred to be smaller than octyl glucoside | [7] |

The shorter heptyl chain of Heptyl β-D-glucopyranoside, when compared to its longer-chain homolog, octyl β-D-glucopyranoside, results in a higher Critical Micelle Concentration (CMC) and the formation of smaller micelles.[5] This can be advantageous in certain applications where easier removal of the detergent by dialysis is desired.[8]

The Dynamics of Dissolution: Solubility in Water and Biological Buffers

Heptyl β-D-glucopyranoside exhibits excellent solubility in water, a critical attribute for its use in biological research. The presence of the polar glucose headgroup with its multiple hydroxyl groups allows for extensive hydrogen bonding with water molecules, facilitating its dissolution.

The Influence of Temperature

For many non-ionic surfactants, the relationship between temperature and solubility is not linear. While specific data for the broad solubility of heptyl β-D-glucopyranoside across a wide temperature range is not extensively published, the temperature dependence of its Critical Micelle Concentration (CMC) follows a characteristic U-shaped curve.[9] Initially, an increase in temperature often leads to a decrease in the CMC, promoting micelle formation.[9] This is primarily an entropy-driven process, where the disruption of the ordered water molecules around the hydrophobic tails is favored at higher temperatures. However, beyond a certain point, further temperature increases can lead to the dehydration of the hydrophilic headgroups, making micellization less favorable and thus increasing the CMC.[9]

The Role of pH

As a non-ionic detergent, the chemical structure of heptyl β-D-glucopyranoside lacks any ionizable groups. Consequently, its solubility and micellar properties are largely independent of pH within the typical biological range (pH 4-10).[10] This stability across a broad pH spectrum is a significant advantage, allowing for its use in a variety of experimental conditions without the need for pH-specific adjustments to maintain its efficacy. However, at extreme pH values, the stability of the glycosidic bond could be compromised over long periods, although this is not a concern for most standard laboratory procedures.

Behavior in Common Biological Buffers

In practice, Heptyl β-D-glucopyranoside is almost always used in a buffered solution to maintain a stable pH for the biological sample. Its high aqueous solubility translates to excellent solubility in common biological buffers such as Tris, HEPES, and phosphate buffers. The components of these buffers do not significantly interact with the non-ionic detergent in a way that would compromise its solubility or function. When preparing solutions, it is best practice to dissolve the powdered detergent directly in the buffer of choice.

Micellization: The Heart of the Matter

The formation of micelles is the key to the utility of Heptyl β-D-glucopyranoside as a solubilizing agent. Above its Critical Micelle Concentration (CMC), individual detergent monomers spontaneously self-assemble into spherical or ellipsoidal aggregates. The hydrophobic heptyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic glucose headgroups are exposed to the aqueous solvent.

The Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter, representing the threshold concentration for micelle formation. For Heptyl β-D-glucopyranoside, the CMC in water is approximately 70-79 mM.[5][6] It is crucial to work at concentrations well above the CMC to ensure an adequate population of micelles for effective solubilization of membrane proteins or other hydrophobic molecules.

Thermodynamics of Micellization

The process of micellization is thermodynamically driven. The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process.[11] This is governed by the relationship:

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants, the enthalpy of micellization (ΔH°mic) is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. The primary driving force for micellization is a large, positive change in entropy (ΔS°mic).[12] This entropy increase is not from the ordering of the surfactant molecules into micelles, but rather from the release of ordered water molecules that were surrounding the hydrophobic alkyl chains of the monomers. This phenomenon is known as the hydrophobic effect.

Practical Applications and Experimental Protocols

The primary application of Heptyl β-D-glucopyranoside in research is the solubilization and stabilization of membrane proteins for structural and functional studies.[2][5] Its non-ionic nature and generally mild action help to preserve the native conformation and activity of the protein.

Step-by-Step Protocol for Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of membrane proteins. Optimization will be required for each specific protein.

-

Membrane Preparation: Isolate the membrane fraction containing the protein of interest from cells or tissues using standard cell lysis and centrifugation techniques.

-

Buffer Preparation: Prepare a suitable solubilization buffer. A common starting point is 50 mM Tris-HCl or HEPES at a pH appropriate for the target protein, containing 150 mM NaCl and 10-20% glycerol for stability.[5]

-

Detergent Addition: Add Heptyl β-D-glucopyranoside to the solubilization buffer to a final concentration that is at least twice the CMC (e.g., 150-200 mM). It is often beneficial to test a range of detergent concentrations.

-

Solubilization: Resuspend the isolated membranes in the detergent-containing buffer at a protein concentration of 1-5 mg/mL. Incubate the suspension with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C. The optimal time and temperature may vary.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Analysis: Carefully collect the supernatant, which contains the solubilized membrane protein in detergent micelles. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Experimental Determination of the Critical Micelle Concentration (CMC)

Determining the precise CMC in your specific buffer system can be crucial for optimizing experimental conditions. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a common and sensitive method.

-

Stock Solutions: Prepare a concentrated stock solution of Heptyl β-D-glucopyranoside (e.g., 500 mM) in the desired buffer. Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

Sample Preparation: Prepare a series of vials containing the buffer. Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene. The final pyrene concentration should be in the low micromolar range (e.g., 1-2 µM). Add the buffer to each vial to dissolve the pyrene.

-

Titration: Create a series of detergent solutions by adding increasing volumes of the concentrated Heptyl β-D-glucopyranoside stock solution to the pyrene-containing buffer. The concentration range should span the expected CMC (e.g., from 1 mM to 200 mM).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the emission spectrum (around 373 nm and 384 nm, respectively).

-

Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the Heptyl β-D-glucopyranoside concentration. The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. A sharp decrease in this ratio will be observed as the pyrene partitions into the hydrophobic core of the newly formed micelles. The midpoint of this transition corresponds to the CMC.

A Comparative Perspective: Heptyl vs. Octyl Glucoside

The choice between Heptyl and Octyl β-D-glucopyranoside often depends on the specific requirements of the experiment.

| Feature | Heptyl β-D-Glucopyranoside | Octyl β-D-Glucopyranoside |

| Alkyl Chain Length | 7 carbons | 8 carbons |

| CMC | Higher (~70-79 mM) | Lower (~20-25 mM) |

| Micelle Size | Smaller | Larger |

| Detergent Removal | Easier (due to higher CMC) | More difficult |

| Solubilizing Power | Generally effective | Often considered more potent for highly stable membrane proteins |

| Protein Stability | Can be gentler for some proteins | May be harsher for sensitive proteins |

The higher CMC of heptyl glucoside means that a larger proportion of the detergent exists as monomers in solution, which can be more readily removed by techniques like dialysis or diafiltration.[8] This is particularly beneficial for reconstitution experiments where the detergent must be efficiently removed to allow the protein to insert into a lipid bilayer. However, for some very stable or recalcitrant membrane proteins, the larger micelles and lower CMC of octyl glucoside may provide more effective solubilization.[5] Ultimately, the optimal detergent should be determined empirically through a screening process for each new target protein.

Conclusion

Heptyl β-D-glucopyranoside is a powerful and versatile non-ionic detergent with favorable properties for the solubilization and study of membrane proteins and other hydrophobic molecules. Its high aqueous solubility, stability over a wide pH range, and the characteristics of its micelles make it an invaluable tool for researchers. A thorough understanding of its physicochemical properties, particularly the Critical Micelle Concentration and the factors that influence it, is essential for its successful application. By following well-designed experimental protocols and considering the comparative advantages of related detergents, scientists can effectively leverage Heptyl β-D-glucopyranoside to advance their research in structural biology, biochemistry, and drug development.

References

- Benchchem. (2025). Choosing the Right Tool for the Job: A Comparative Guide to Heptyl D- glucoside and Octyl Glucoside for Membrane Protein Stability. Benchchem.

- Benchchem. (2025). A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction. Benchchem.

- Benchchem. (2025). Troubleshooting low yield in membrane protein extraction with Heptyl D-glucoside. Benchchem.

- Benchchem. (2025). Temperature Dependence of Heptyl D-glucoside Critical Micelle Concentration (CMC): A Technical Guide. Benchchem.

- Creative Biolabs. (n.d.). n-Heptyl-β-D-Glucopyranoside.

- Benchchem. (2025).

- Chem-Impex. (n.d.). Heptyl-β-D-glucopyranoside. Chem-Impex.

- Molecular Dimensions. (n.d.). n-Heptyl-β-D-Glucopyranoside, Low Alpha. Molecular Dimensions.

- Krawczyk, J. (2018).

- ResearchGate. (2014). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles.

- Mayer, J. D., et al. (2025). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI.

- Course Hero. (n.d.). Prelab 6: Determination of the Mean Aggregation Number of a Micellar System. Course Hero.

- Course Hero. (2001). Lab Report. Course Hero.

- Creative Biolabs. (n.d.). Heptyl-beta-D-glucopyranoside.

- MedchemExpress.com. (n.d.).

- Jańczuk, B., et al. (2014). Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside. Colloids and Surfaces B: Biointerfaces, 114, 170-176.

- MDPI. (2020).

- ResearchGate. (2018). Influence of pH on the size and shape of micelles formed by an amphiphilic drug in normal salinity studied with static.

- Thermo Fisher Scientific. (n.d.). Heptyl beta-D-glucopyranoside, 99% 1 g | Request for Quote. Thermo Fisher Scientific.

- Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation.

- Vidya-mitra. (2015, June 24).

- ResearchGate. (2025). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.

- Anatrace. (n.d.). H301LA - n-Heptyl-β-D-Thioglucopyranoside, Anagrade.

- Glycon Biochemicals GmbH. (n.d.). n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified. Glycon Biochemicals GmbH.

- ResearchGate. (2022). How does pH influences CMC and micelle formation?.

- PubChem. (n.d.). n-Heptyl beta-D-thioglucoside.

- Sigma-Aldrich. (n.d.). n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). n-Heptyl-β-D-glucopyranoside, CAS 78617-12-6. Santa Cruz Biotechnology.

- Lorber, B., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta, 1023(2), 254-265.

- TargetMol. (n.d.). PNPG. TargetMol.

- ResearchGate. (2025). Evaluation of the drug release patterns and long term stability of aqueous and organic coated pellets by using blends of enteric and gastrointestinal insoluble polymers.

- Thermo Fisher Scientific. (n.d.). Heptyl beta-D-glucopyranoside, 99% 500 mg | Buy Online. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. n-Heptyl b- D -glucopyranoside = 98.0 TLC 78617-12-6 [sigmaaldrich.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Dimensions [dev.moleculardimensions.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Heptyl beta-D-glucopyranoside material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of Heptyl beta-D-glucopyranoside

Introduction: Beyond the Detergent

Heptyl beta-D-glucopyranoside is a non-ionic detergent widely recognized in the scientific community for its efficacy in solubilizing and stabilizing membrane proteins for structural and functional studies. Its molecular structure, featuring a hydrophilic glucopyranoside head and a seven-carbon hydrophobic heptyl tail, gives it the amphipathic properties necessary to disrupt lipid bilayers gently, preserving the native conformation of embedded proteins.[1][2] This guide moves beyond a simple recitation of safety data, providing researchers, scientists, and drug development professionals with a synthesized understanding of the Material Safety Data Sheet (MSDS). The objective is to explain the causality behind safety protocols, ensuring that this valuable biochemical tool can be utilized with the highest degree of scientific integrity and personal safety.

Section 1: Core Chemical and Physical Identity

A foundational understanding of Heptyl beta-D-glucopyranoside's properties is essential for its correct application and handling. These parameters dictate its behavior in solution and inform the necessary storage and experimental conditions.

Table 1: Physicochemical Properties of Heptyl beta-D-glucopyranoside

| Property | Value | Significance for Researchers |

| CAS Number | 78617-12-6[1][2][3] | Unique identifier for ensuring the correct chemical is being used and for cross-referencing in literature and databases. |

| Molecular Formula | C₁₃H₂₆O₆[1][2][3] | Used for calculating molarity and mass for solution preparation. |

| Molecular Weight | 278.34 g/mol [1][3] | Critical for accurate concentration calculations in experimental protocols. |

| Appearance | White to off-white powder/solid[1][2] | Visual confirmation of product integrity; deviations may indicate contamination or degradation. |

| Solubility | Soluble in polar solvents such as water and alcohol.[2] | Dictates the choice of solvent systems for creating stock solutions and buffers. |

| Critical Micelle Concentration (CMC) | 79 mM | The concentration above which the detergent forms micelles. This is a crucial parameter for designing protein solubilization experiments, as effective solubilization occurs at or above the CMC. |

| Optical Rotation | [α]²⁰/D = -31° to -35° (c=5 in H₂O)[1] | A quality control parameter indicating the stereochemical purity of the compound. |

The compound's nature as a white, water-soluble powder makes it straightforward to work with in aqueous buffers, which are typical in biochemical and pharmaceutical research.[1][2]

Section 2: Hazard Identification and Risk Mitigation

While invaluable, the very properties that make Heptyl beta-D-glucopyranoside an effective detergent also present specific hazards. Its amphiphilic nature allows it to interact with and disrupt biological membranes, which is the primary mechanism behind its principal hazard.

Based on authoritative assessments, the most significant hazard associated with this chemical is its potential to cause serious eye damage.[4]

-

GHS Hazard Classification: Eye Damage (Category 1): H318 – Causes serious eye damage.[4]

-

Primary Routes of Exposure: The main routes of occupational exposure are dermal (skin) and ocular (eye), with inhalation of the powder also being a possibility.[4]

The causality is direct: if the detergent comes into contact with the eye, its surfactant properties can disrupt the delicate cellular membranes of the cornea, leading to severe and potentially irreversible damage. The risk from the powdered form is primarily through aerosolization during handling, which can lead to eye contact or inhalation. Therefore, risk mitigation strategies must be centered on preventing this contact.

Caption: Risk assessment workflow for handling Heptyl beta-D-glucopyranoside.

Section 3: Protocols for Safe Handling, Storage, and Exposure Control

Adherence to rigorous handling and storage protocols is non-negotiable. These procedures are designed to minimize exposure and maintain the chemical's integrity.

Storage

-

Condition: Store in a cool, well-ventilated area, with a recommended temperature of 0-8°C.[1] Some suppliers may recommend -20°C for long-term storage.

-

Rationale: Cool temperatures slow potential degradation. The compound is hygroscopic, so it must be stored in a tightly sealed container to prevent moisture absorption, which can lead to crystallization and clumping.[4][5]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Tightly fitting safety goggles or a face shield.[6] | NIOSH (US) or EN 166 (EU) approved.[7] | Critical. Prevents aerosolized powder from causing serious eye damage. |

| Hands | Chemical-resistant gloves (e.g., Nitrile).[5][8] | Inspect before use. | Prevents dermal contact. |

| Respiratory | N95 (US) or equivalent particle filter respirator.[5] | Use if handling outside of a ventilated enclosure or if dust formation is likely. | Prevents inhalation of the powder. |

| Body | Lab coat or protective clothing.[5] | --- | Prevents contamination of personal clothing. |

Experimental Protocol: Preparation of a 10% (w/v) Stock Solution

This protocol provides a self-validating system for safely preparing a common stock solution.

-

Preparation: Don all required PPE as listed in Table 2. Ensure a chemical fume hood or other ventilated enclosure is operational.

-

Tare Weighing: Place a clean, appropriately sized beaker or conical tube on an analytical balance and tare the weight.

-

Dispensing: Within the fume hood, carefully scoop the required amount of Heptyl beta-D-glucopyranoside powder into the container. Avoid generating dust by using slow, deliberate movements.

-

Solvent Addition: Add approximately 80% of the final required volume of high-purity water or buffer to the container.

-

Dissolution: Gently swirl the container or use a magnetic stirrer on a low setting to dissolve the powder. The compound is readily soluble in aqueous solutions.[2]

-

Final Volume: Once fully dissolved, add the solvent to reach the final desired volume.

-

Storage: Transfer the solution to a clearly labeled, sealed container and store at 2-8°C.

Section 4: Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and correct action is crucial.

-

Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention from an ophthalmologist.[10] Do not delay.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[9][11]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Never give anything by mouth to an unconscious person and seek immediate medical advice.[9]

Accidental Release Measures

For spills, a systematic response is required to ensure safety and prevent environmental contamination.

Sources

- 1. chemimpex.com [chemimpex.com]